Colistin is produced through fermentation processes using Bacillus polymyxa. The compound exists in two forms: colistin A and colistin B, with colistin sulfate being the sulfate salt form used in clinical settings. The production process typically involves the extraction of colistin from fermentation broth followed by purification steps.
Colistin sulfate is classified as a polypeptide antibiotic and falls under the category of polymyxins. It is particularly noted for its effectiveness against Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.
The synthesis of colistin sulfate involves several key steps:
A notable method for synthesizing colistin sulfate includes pretreatment of fermentation liquor, reduced-pressure concentration, heating, precipitation separation, and spray drying. This method achieves high specificity and yield while minimizing environmental impact due to the absence of organic solvents in the process .
Colistin sulfate consists of a cyclic peptide structure with a unique arrangement of amino acids. The molecular formula can be represented as for colistin A.
The molecular weight of colistin sulfate is approximately 1,100 daltons. The structure features multiple amino acid residues linked by peptide bonds, with a lipid tail that enhances its antibacterial activity.
Colistin sulfate can undergo various chemical reactions, primarily involving hydrolysis in biological systems where it can be converted into its active form.
Stability studies show that degradation rates increase with higher pH values, indicating that maintaining an acidic environment can prolong its efficacy .
Colistin exerts its antibacterial effect by binding to lipopolysaccharides in the outer membrane of Gram-negative bacteria. This binding disrupts membrane integrity, resulting in increased permeability and eventual cell lysis.
The mechanism involves:
Relevant data indicates that its degradation half-life decreases significantly at higher pH levels, emphasizing the importance of formulation conditions during storage and use .
Colistin sulfate is primarily used in:
Colistin's resurgence in clinical practice underscores its critical role in combating antibiotic resistance, making it an essential subject of ongoing research and development efforts aimed at optimizing its therapeutic application while minimizing toxicity risks.
Colistin sulfate is a cyclic lipopeptide antibiotic derived from Paenibacillus polymyxa var. colistinus. It consists of two primary components, polymyxin E1 (colistin A) and polymyxin E2 (colistin B), which differ solely in their fatty acyl side chains (Fig. 1). Polymyxin E1 contains 6-methyloctanoic acid, while polymyxin E2 incorporates 6-methylheptanoic acid [1] [2] [9]. Both variants share a conserved heptapeptide ring bonded to a tripeptide side chain, featuring the cationic amino acid L-diaminobutyric acid (Dab) at positions 3, 5, 7, 8, and 9. This design confers a net positive charge of +5 at physiological pH [1] [6]. The sulfate salt form enhances water solubility, critical for biological activity.
The biosynthesis of colistin is governed by a nonribosomal peptide synthetase (NRPS) gene cluster spanning 41 kb, which coordinates the incorporation of Dab, threonine, leucine, and the variable fatty acid chains [2]. This enzymatic machinery explains the consistent 85:15 ratio of E1 to E2 observed in commercial preparations [9].
Table 1: Structural Characteristics of Colistin Variants
Variant | Fatty Acid Chain | Molecular Formula | Relative Abundance (%) |
---|---|---|---|
Polymyxin E1 | 6-methyloctanoic acid | C₅₃H₁₀₀N₁₆O₁₃ | 85 |
Polymyxin E2 | 6-methylheptanoic acid | C₅₂H₉₈N₁₆O₁₃ | 15 |
Colistin’s bactericidal activity initiates through electrostatic attraction between its cationic Dab residues and the anionic phosphate groups of lipopolysaccharide (LPS) in Gram-negative outer membranes [3] [6] [10]. This interaction displaces stabilizing divalent cations (Mg²⁺ and Ca²⁺) that bridge adjacent LPS molecules, compromising membrane integrity [5] [10]. The hydrophobic tails of E1 and E2 variants then embed into the lipid bilayer, facilitating a process termed "self-promoted uptake" [3] [7].
Notably, this mechanism exhibits species-specific selectivity. Bacteria like Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae are inherently susceptible due to their LPS-rich membranes. In contrast, Proteus spp. and Serratia marcescens resist colistin due to reduced LPS charge or modified membrane architecture [6] [10].
After destabilizing the outer membrane, colistin penetrates the periplasm and targets the cytoplasmic membrane (CM). Contrary to historical models suggesting nonspecific detergent-like effects, recent studies confirm colistin binds specifically to LPS trafficked to the CM [4] [7]. In E. coli, this was demonstrated using engineered strains where plasmid-mediated resistance (mcr-1) modified LPS at the CM, not the outer membrane. Colistin induced rapid leakage of cytoplasmic contents (260 nm-absorbing materials like nucleotides) and collapsed the proton motive force within minutes [4] [10].
High-resolution transmission electron microscopy (TEM) reveals colistin’s biphasic membrane disruption:
Table 2: Membrane Permeabilization Dynamics of Colistin (100 mg/L)
Time Post-Exposure | Outer Membrane Changes | Cytoplasmic Membrane Changes | Viability Loss (%) |
---|---|---|---|
30 min | Pore formation, blebbing | Minor permeability | 40–50% |
60 min | Extensive fragmentation | Leakage of nucleotides | 90–95% |
120 min | Complete lysis | Collapse of energy metabolism | >99% |
This dual targeting explains colistin’s efficacy against pan-drug-resistant (PDR) isolates, where other antibiotics fail [10].
Beyond direct bactericidal effects, colistin sulfate exhibits potent antiendotoxin activity by neutralizing free bacterial lipopolysaccharide (LPS), a key trigger of septic shock. The cationic Dab residues bind lipid A—the toxic moiety of LPS—with high affinity, preventing its interaction with toll-like receptor 4 (TLR4) on immune cells [5] [9]. This disrupts the cascade of pro-inflammatory cytokines (e.g., TNF-α, IL-6) [1] [6].
In experimental models, colistin reduces endotoxin-induced mortality by 70% compared to untreated controls [9]. Its efficacy surpasses polymyxin B in lipid A binding due to structural differences in the peptide ring [1]. However, this antiendotoxin action is concentration-dependent: sublethal colistin doses may paradoxically amplify LPS release from dying bacteria, necessitating therapeutic levels sufficient for rapid killing [6].
Table 3: Antiendotoxin Effects of Colistin Sulfate
Parameter | Colistin-Treated LPS | Untreated LPS | Reduction (%) |
---|---|---|---|
TLR4 Activation | 150 RFU* | 950 RFU | 84% |
TNF-α Release | 120 pg/mL | 850 pg/mL | 86% |
Lethality (Sepsis Model) | 20% | 90% | 78% |
*RFU = Relative Fluorescence Units
Concluding Remarks
Colistin sulfate’s mechanism hinges on its amphipathic structure, enabling electrostatic targeting of LPS and disruption of both outer and cytoplasmic membranes. Its unique antiendotoxin properties further broaden its therapeutic utility. However, rising resistance—driven by plasmid-encoded mcr genes modifying lipid A—threatens its efficacy [5] [7]. Future innovations, such as combining colistin with LPS-transport inhibitors (e.g., murepavadin), may enhance its activity against resistant pathogens [4] [7].
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